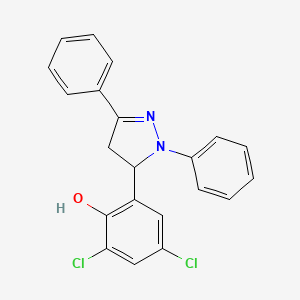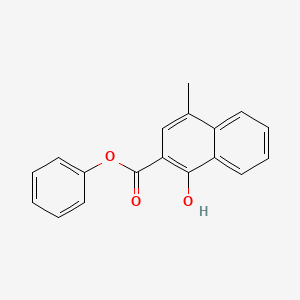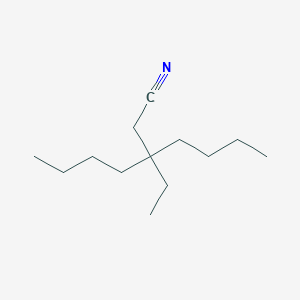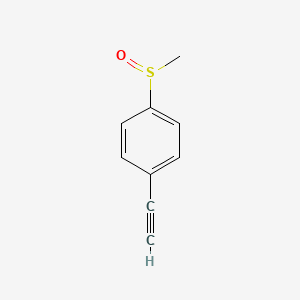![molecular formula C16H14Cl2O8-2 B14351006 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 93460-98-1](/img/no-structure.png)
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is an organic compound characterized by its benzene ring substituted with two ester groups, each containing a 3-chloropropoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 3-chloropropanol.
Oxidation: Quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential as a building block in the design of bioactive molecules or drug candidates.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is derived.
4,5-Bis[(2-chloroethoxy)carbonyl]benzene-1,2-dicarboxylate: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
4,5-Bis[(3-bromopropoxy)carbonyl]benzene-1,2-dicarboxylate: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of 3-chloropropoxy groups, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
| 93460-98-1 | |
Fórmula molecular |
C16H14Cl2O8-2 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
4,5-bis(3-chloropropoxycarbonyl)phthalate |
InChI |
InChI=1S/C16H16Cl2O8/c17-3-1-5-25-15(23)11-7-9(13(19)20)10(14(21)22)8-12(11)16(24)26-6-2-4-18/h7-8H,1-6H2,(H,19,20)(H,21,22)/p-2 |
Clave InChI |
PWEICUZEXDJKBQ-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)OCCCCl)C(=O)OCCCCl)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)




